![molecular formula C6H9N3 B059320 N-ethylpyrimidin-4-amine CAS No. 1248180-18-8](/img/structure/B59320.png)
N-ethylpyrimidin-4-amine
Overview
Description
N-ethylpyrimidin-4-amine is an organic compound with the molecular formula C6H9N3 It belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridines
Preparation Methods
Synthetic Routes and Reaction Conditions: N-ethylpyrimidin-4-amine can be synthesized through several methods. One common approach involves the alkylation of pyrimidin-4-amine with ethyl halides under basic conditions. The reaction typically proceeds as follows:
Starting Material: Pyrimidin-4-amine
Reagent: Ethyl bromide or ethyl iodide
Catalyst: Potassium carbonate or sodium hydride
Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Conditions: Reflux at elevated temperatures (80-100°C) for several hours
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and yield. The process would be optimized for large-scale production, ensuring consistent quality and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-ethylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-ethylpyrimidin-4-one using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert it to this compound derivatives with different substituents.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium
Reduction: Lithium aluminum hydride in anhydrous ether
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: N-ethylpyrimidin-4-one
Reduction: Various this compound derivatives
Substitution: N-alkyl or N-acyl pyrimidin-4-amines
Scientific Research Applications
Pharmaceutical Applications
N-ethylpyrimidin-4-amine and its derivatives have been extensively studied for their biological activities, leading to potential therapeutic uses.
1.1 Antimicrobial Activity
Research indicates that pyrimidine derivatives exhibit a range of biological activities, including antibacterial, antiviral, and antifungal properties. For instance, 6-chloro-N-ethylpyrimidin-4-amine has shown promising results against various pathogens, making it a candidate for drug development in treating infections.
1.2 Anti-inflammatory Properties
Studies have demonstrated that certain substituted pyrimidines can inhibit nitric oxide production in immune cells, suggesting potential anti-inflammatory effects. The most effective compounds in these studies showed significant inhibition at low concentrations, indicating their utility in developing anti-inflammatory medications .
1.3 Anticancer Activity
Pyrimidine derivatives have also been explored for their anticancer properties. Research has focused on their ability to inhibit tumor growth by targeting specific pathways involved in cancer proliferation. The structural characteristics of this compound allow it to act as a scaffold for designing novel anticancer agents .
Agricultural Applications
The application of this compound extends into agriculture, particularly in pest management.
2.1 Pesticide Development
this compound derivatives are being investigated for their insecticidal and fungicidal properties. For instance, compounds related to this compound have demonstrated effectiveness against agricultural pests such as aphids and mites. Their unique mechanisms of action make them valuable in developing new pesticides that can combat resistance issues faced by existing chemical controls .
2.2 Herbicidal Activity
Research has also highlighted the herbicidal potential of pyrimidine derivatives. The interaction of these compounds with plant metabolic pathways can disrupt growth processes in weeds, providing an effective means of weed control without harming crops.
Synthesis and Structure-Activity Relationships
The synthesis of this compound typically involves multi-step organic reactions that allow for the modification of its structure to enhance biological activity or improve pharmacological properties.
3.1 Synthetic Methods
Common synthetic approaches include the use of condensation reactions involving malonic acid derivatives and guanidine. These methods facilitate the production of various substituted pyrimidines with tailored properties for specific applications .
3.2 Structure–Activity Relationships
Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for optimizing its efficacy. Research has shown that modifications at specific positions on the pyrimidine ring can significantly influence its interaction with biological targets, thereby affecting its potency and selectivity .
Data Table: Comparison of Pyrimidine Derivatives
Compound Name | Structural Features | Biological Activity |
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6-Chloro-N-ethylpyrimidin-4-amine | Chlorinated pyrimidine with ethyl group | Antibacterial, Antiviral |
5-Chloro-N-methylpyrimidin-4-amine | Methyl group instead of ethyl | Insecticidal |
5-Chloro-N-propylpyrimidin-4-amine | Propyl group instead of ethyl | Antifungal |
6-Chloro-N-(2-(2-fluoro)-phenoxy)ethylpyrimidin | Fluorinated phenoxy substituent | Herbicidal |
Case Studies
Several case studies have documented the effectiveness of this compound derivatives in various applications:
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several pyrimidine derivatives, including this compound, against common bacterial strains. Results indicated significant inhibition zones, suggesting potential as new antimicrobial agents .
Case Study 2: Agricultural Impact
Field trials conducted with N-ethylpyrimidin-4-amines demonstrated effective control over aphid populations compared to traditional pesticides. The results highlighted not only efficacy but also reduced environmental impact due to lower application rates required for effective pest management .
Mechanism of Action
The mechanism by which N-ethylpyrimidin-4-amine exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and engage in π-π interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
N-ethylpyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:
Pyrimidin-4-amine: Lacks the ethyl group, resulting in different chemical properties and reactivity.
N-methylpyrimidin-4-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in steric and electronic effects.
N-ethylpyrimidin-2-amine: The position of the amino group changes, affecting the compound’s reactivity and interactions.
Biological Activity
N-ethylpyrimidin-4-amine is a compound that has garnered attention in various fields, including medicinal chemistry and agricultural science. This article explores its biological activity, mechanisms of action, and applications based on recent research findings.
This compound (CAS Number: 1248180-18-8) is a pyrimidine derivative characterized by an ethyl group at the nitrogen position. Its synthesis typically involves the reaction of pyrimidine derivatives with ethyl amines, which can be further modified through oxidation, reduction, or substitution reactions to yield various derivatives with potentially enhanced biological activities.
Enzyme Interaction Studies
This compound is employed in enzyme interaction studies, acting as a ligand in biochemical assays. Its structure allows for hydrogen bonding and π-π interactions, which are crucial for binding to various enzymes and receptors. This property makes it a valuable tool in studying enzyme mechanisms and developing inhibitors.
Pesticidal Activity
Recent studies have highlighted the pesticidal potential of pyrimidine derivatives, including this compound. Research indicates that certain derivatives exhibit significant acaricidal and fungicidal activities. For instance, compounds synthesized from pyrimidin-4-amines were shown to have potent effects against pests such as Tetranychus urticae and fungi like Erysiphe graminis and Puccinia sorghi. One notable compound demonstrated an LC50 value of 0.19 mg/L against T. urticae, comparable to commercial acaricides .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The compound may modulate enzyme activity by competing with natural substrates or by altering enzyme conformation through binding interactions. The detailed mechanism often depends on the specific application, whether it be in pest control or therapeutic contexts .
Structure–Activity Relationship (SAR)
Understanding the structure–activity relationship (SAR) of this compound and its derivatives is crucial for optimizing their biological effects. Various modifications to the pyrimidine ring or substituents can significantly influence activity levels. For example, changes in the alkyl chain length or functional groups attached to the nitrogen atom can enhance binding affinity and selectivity towards target enzymes .
Case Studies
- Pesticide Development : A series of novel pyrimidin-4-amines were synthesized and tested for their acaricidal properties. The study found that certain derivatives had enhanced efficacy against common agricultural pests, suggesting potential for developing new pesticides with unique mechanisms of action .
- Antitumor Activity : In another study focusing on related pyrimidine compounds, researchers identified several derivatives that exhibited significant antitumor properties through inhibition of specific enzymes involved in cancer progression. This highlights the potential therapeutic applications of this compound in oncology .
Properties
IUPAC Name |
N-ethylpyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-2-8-6-3-4-7-5-9-6/h3-5H,2H2,1H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBQWSYPXVVOKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC=NC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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